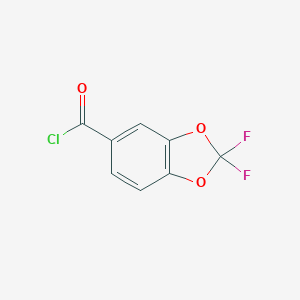

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Description

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (CAS 127163-51-3) is a fluorinated aromatic compound with the molecular formula C₈H₃ClF₂O₃ and a molecular weight of 220.557 g/mol . Its structure features a benzodioxole core substituted with two fluorine atoms at the 2-position and a reactive carbonyl chloride group at the 5-position. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for cystic fibrosis therapies like tezacaftor (a CFTR corrector) . Key physicochemical properties include:

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2O3/c9-7(12)4-1-2-5-6(3-4)14-8(10,11)13-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAYOQDEKAESKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378868 | |

| Record name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127163-51-3 | |

| Record name | 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Exchange via Potassium Fluoride Catalysis

The seminal process described in US5432290A involves reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF) in the presence of a metal hydrogen fluoride catalyst (e.g., KHF₂). Key parameters include:

-

Catalyst system : KHF₂ (5–20 wt% relative to substrate) facilitates Cl/F exchange at 100–200°C.

-

Solvent : Polar aprotic solvents like sulfolane enhance reaction efficiency.

-

Molar ratio : KF to dichloro-substrate ratios of 2:1 to 2.5:1 optimize yields (100% conversion in 8 hours at 140°C).

This method’s robustness is demonstrated by its tolerance to trace water, which generates KHF₂ in situ via reaction with residual HCl.

Radical Chlorination Followed by Fluorination

US20210363127A1 discloses an alternative route starting from 1,3-benzodioxole, which undergoes radical-initiated chlorination in benzotrifluoride to yield 2,2-dichloro-1,3-benzodioxole. Subsequent fluorination via KF/KHF₂ (as in) completes the synthesis. Challenges include solvent separation due to similar boiling points of intermediates and solvents.

Introducing a carbonyl chloride group at the 5-position of 2,2-difluoro-1,3-benzodioxole requires strategic functional group interconversion. While direct methods are not detailed in the cited patents, plausible pathways include:

Friedel-Crafts Acylation

The electron-rich benzodioxole ring could undergo electrophilic substitution. However, the strong electron-withdrawing effect of the 2,2-difluoro group may deactivate the ring, necessitating harsh conditions or directing groups.

Oxidation of 5-Methyl Derivatives

A more feasible approach involves:

-

Synthesis of 5-methyl-2,2-difluoro-1,3-benzodioxole : Introducing a methyl group via Ullmann coupling or directed ortho-metalation.

-

Oxidation to carboxylic acid : Using KMnO₄ or CrO₃ under acidic conditions.

-

Conversion to acyl chloride : Treating the acid with SOCl₂ or PCl₅.

This route parallels known benzodioxole functionalizations but remains untested for the difluoro analog.

Direct Chlorocarbonylation

Transition metal-catalyzed carbonylation (e.g., using CO and Cl₂ with a Pd catalyst) could theoretically install the carbonyl chloride directly. However, compatibility with the difluoro-benzodioxole system is unverified.

Analytical and Process Considerations

Critical parameters for optimizing the target compound’s synthesis include:

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and water are common reagents used in substitution and hydrolysis reactions.

Reaction Conditions: These reactions typically occur under mild to moderate conditions, often requiring a catalyst or base to facilitate the reaction.

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Carboxylic Acids: Formed through hydrolysis reactions.

Scientific Research Applications

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and hydrolysis reactions, leading to the formation of different products .

Comparison with Similar Compounds

Piperonyloyl Chloride (1,3-Benzodioxole-5-carbonyl Chloride)

CAS 25054-53-9 | Molecular Formula : C₈H₅ClO₃ | Molecular Weight : 184.58 g/mol .

- Structural Differences : Lacks fluorine substituents on the benzodioxole ring.

- Physicochemical Properties :

- Applications : Used in agrochemicals and fragrances. Lower reactivity makes it less suitable for high-demand pharmaceutical intermediates.

2,2-Difluoro-1,3-benzodioxole-4-carbonyl Chloride

CAS 143096-86-0 | Molecular Formula : C₈H₃ClF₂O₃ | Molecular Weight : 220.557 g/mol .

- Structural Differences : Carbonyl chloride group at the 4-position instead of the 5-position.

- Impact of Substituent Position :

- Electronic Effects : The 4-position carbonyl chloride may experience different electronic interactions with the fluorine atoms, altering reactivity in nucleophilic substitution reactions.

- Steric Hindrance : Proximity of substituents may influence coupling reactions in drug synthesis.

2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid

CAS 398156-38-2 | Molecular Formula : C₈H₄F₂O₄ | Molecular Weight : 218.11 g/mol .

- Functional Group Difference : Carboxylic acid (-COOH) replaces the carbonyl chloride (-COCl).

- Reactivity : The acid is less reactive as an acylating agent but serves as a precursor for esters or amides.

- Applications : Used in synthesizing tezacaftor and other CFTR modulators .

Comparative Data Table

Key Research Findings

Fluorine Substituents: The difluoro group in this compound enhances electrophilicity at the carbonyl carbon, making it more reactive than non-fluorinated analogs like piperonyloyl chloride. This property is critical in synthesizing tezacaftor, where rapid acylation improves yield .

Positional Isomerism : The 5-position carbonyl chloride exhibits higher reactivity in Suzuki-Miyaura couplings compared to the 4-position isomer due to favorable electronic effects .

Safety Profile: The fluorinated derivative poses greater handling risks (e.g., corrosive hazards) compared to non-fluorinated analogs, necessitating stringent safety protocols .

Biological Activity

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety substituted with two fluorine atoms and a carbonyl chloride functional group. Its molecular formula is , with a molecular weight of approximately 220.56 g/mol. Physically, it is characterized as a white to pale brown crystalline solid with a melting point range of 151.5–157.5 °C.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : The difluoro and carbonyl groups enhance the compound's binding affinity to various biological targets, modulating enzymatic activities that can lead to therapeutic effects.

- Receptor Modulation : It has been shown to affect receptor pathways involved in cellular signaling, which may contribute to its potential as a drug precursor.

Medicinal Chemistry

Research indicates that this compound serves as an important intermediate in the synthesis of bioactive molecules, particularly in drug development. Its derivatives have been explored for their potential therapeutic applications against various diseases .

Microbiology

A notable study demonstrated that the bacterium Pseudomonas putida F1 can catalyze the defluorination of 2,2-difluoro-1,3-benzodioxole at a rate of 2,100 nmol/h per mg of cellular protein. This process is significant for biodegradation studies and understanding metabolic pathways involving fluorinated compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Synthesis of Kv3 Inhibitors : Research has focused on synthesizing Kv3 inhibitors using this compound as a precursor. The findings suggest that derivatives exhibit promising activity against voltage-gated potassium channels.

- Defluorination Studies : The defluorination capabilities of Pseudomonas putida provide insights into bioremediation strategies for fluorinated environmental pollutants. This study emphasizes the ecological relevance of the compound in microbial metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | C8H4F2O4 | Lacks carbonyl chloride functionality |

| 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | Contains carboxylic acid instead of carbonyl chloride |

| 4-Fluorobenzodioxole | C8H6F2O3 | Different substitution pattern on the benzene ring |

| Benzodioxole | C8H6O3 | No fluorine substitution |

This table illustrates how the presence of fluorine and carbonyl chloride distinguishes this compound from its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation and functional group transformations. For example, bromomethyl intermediates (e.g., 2,2-difluoro-5-bromomethyl-1,3-benzodioxole) are reacted with potassium cyanide in aqueous ethanol under reflux to form nitrile intermediates, followed by hydrolysis to carboxylic acids using KOH . Subsequent treatment with chlorinating agents (e.g., thionyl chloride or PCl₅) yields the acyl chloride. Key conditions include anhydrous solvents, controlled temperature (reflux at ~85°C), and stoichiometric excess of reagents to drive conversions. Yield optimization requires careful purification via recrystallization (e.g., heptane for solid products) .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from structural analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, in related 2,2-difluoro-1,3-benzodioxole derivatives, the aromatic protons (Ar-H) appear as multiplet signals between δ 6.97–7.04 ppm in H NMR, while the difluoro-benzodioxole moiety shows distinct F NMR shifts. The carbonyl chloride group can be confirmed via IR spectroscopy (C=O stretch ~1770 cm⁻¹) and mass spectrometry (m/z ~200–220 for molecular ion peaks) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its reactive acyl chloride group, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid moisture to prevent hydrolysis to corrosive HCl. Spills should be neutralized with sodium bicarbonate and absorbed in inert material. Storage requires anhydrous conditions (desiccator) at 2–8°C .

Advanced Research Questions

Q. How can reaction yields be improved for intermediates like 2-(2,2-difluoro-1,3-benzodioxole-5-yl) acetonitrile?

- Methodological Answer : Lower yields (e.g., 40% in nitrile formation) may arise from incomplete substitution or side reactions. Optimize solvent polarity (e.g., DMF for better nucleophilic displacement) and catalyst selection. Phase-transfer catalysts like bis(triphenylphosphoranylidene)ammonium chloride in DMSO improved fluorination yields in analogous reactions . Alternatively, microwave-assisted synthesis could reduce reaction times and improve efficiency .

Q. What contradictions exist in reported biological activities of fluorinated benzodioxole derivatives, and how can they be resolved?

- Methodological Answer : Some studies report high antifungal activity for 2,2-difluoro-benzodioxole acetamides, while others note reduced efficacy against resistant strains. To resolve discrepancies, standardize bioassay conditions (e.g., MIC testing protocols) and validate target binding via molecular docking studies. Structural modifications, such as introducing heptafluoroisopropyl groups, enhance bioactivity by improving lipid solubility and target affinity .

Q. How does the electronic effect of the difluoro-benzodioxole moiety influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Density Functional Theory (DFT) calculations can quantify charge distribution, while Hammett substituent constants (σ) correlate reactivity trends. Experimental validation via kinetic studies under varying pH and solvent conditions is recommended .

Q. What strategies mitigate hydrolysis of the carbonyl chloride group during storage or reaction workup?

- Methodological Answer : Use anhydrous solvents (e.g., THF, dichloromethane) and molecular sieves during reactions. For storage, seal containers under inert gas (argon/nitrogen). During workup, avoid aqueous phases unless immediate quenching is required. Derivatization to stable esters (e.g., methyl esters via methanol) preserves functionality for later reactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.